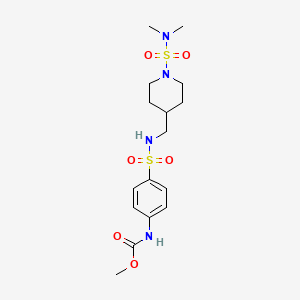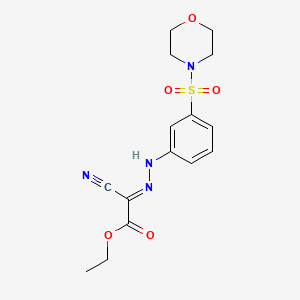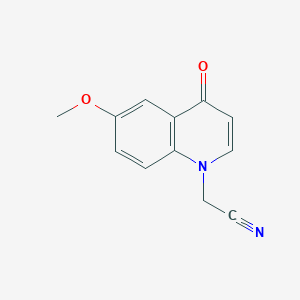
(6-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline derivatives, such as 4-chloro-6,7-dimethoxyquinoline , are often used in the synthesis of various pharmaceuticals. They are typically characterized by a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds often involves several steps, including nitrification, condensation, reduction cyclization, and chlorination . For example, 4-chloro-6,7-dimethoxyquinoline is synthesized from 3,4-dimethoxyacetophenone through these steps .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinoline derivatives typically include nitrification, condensation, reduction cyclization, and chlorination .科学的研究の応用
Fluorescent Labeling Reagent
A novel fluorophore, 6-methoxy-4-quinolone (6-MOQ), derived from 5-methoxyindole-3-acetic acid, exhibits strong fluorescence with a significant Stokes' shift in aqueous media. Its fluorescence intensity remains consistent across a broad pH range (2.0 to 11.0), demonstrating high stability against light and heat. This property makes 6-MOQ an excellent candidate for biomedical analysis. As a fluorescent labeling reagent, [(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]amine (6-MOQ-NH2) was synthesized for the determination of carboxylic acids, showcasing its utility in sensitive and specific detection applications (Hirano et al., 2004).
Synthesis and Reactivity
The compound 2-(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile has been synthesized through ring closure of the corresponding amide via the Bischler-Napieralski method. Its reactivity with alpha-oxohydrazonoyl halides led to the formation of 2-(aryldiazenyl)pyrrolo[2,1-a]isoquinoline derivatives. This synthesis pathway illustrates the compound's potential in the development of novel organic compounds with possible applications in drug development and materials science (Awad et al., 2001).
Photobehavior Studies
Investigations into the photobehavior of mixed nπ*/ππ* triplets, specifically the hydrogen abstraction by excited triplet states of related quinolines, have been undertaken. These studies provide insight into the photophysical properties of (6-methoxy-4-oxoquinolin-1(4H)-yl)acetonitrile analogs, contributing to a deeper understanding of their potential applications in photochemistry and photobiology. The findings can inform the development of photoactive compounds for use in a variety of scientific and technological applications, such as in photodynamic therapy or as photo-initiators in polymerization reactions (Jornet et al., 2011).
Synthesis of Organonitrogen Compounds
Eugenol, a natural compound found in clove oil, has been used as a starting material in the synthesis of organonitrogen compounds through the Ritter reaction, involving acetonitrile. This process demonstrates the versatility of acetonitrile-based reactions in synthesizing complex organic molecules, which could be applicable in the synthesis of analogs of this compound. Such methodologies can expand the toolkit available for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science (Rahman & Pratama, 2019).
将来の方向性
特性
IUPAC Name |
2-(6-methoxy-4-oxoquinolin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-9-2-3-11-10(8-9)12(15)4-6-14(11)7-5-13/h2-4,6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUPSSRZISQXGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=CC2=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

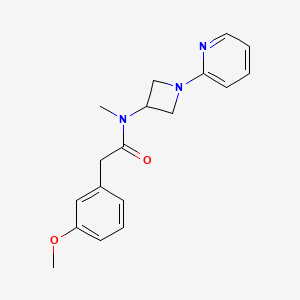
![(E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2609890.png)
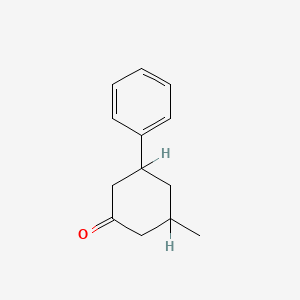

![(E)-4-(Dimethylamino)-N-[[3-fluoro-4-(N-methylanilino)phenyl]methyl]but-2-enamide](/img/structure/B2609895.png)
![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2609896.png)
![(3-Amino-6-pyridin-3-ylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone](/img/structure/B2609898.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2609902.png)
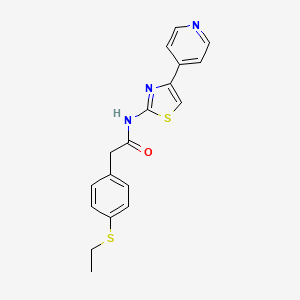
![4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2609906.png)

